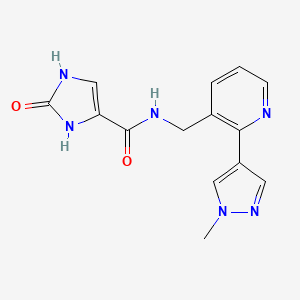

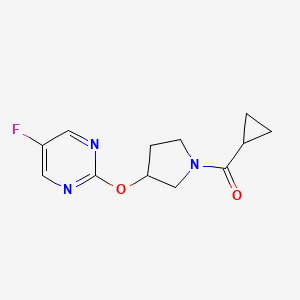

N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in the treatment of various diseases.

Applications De Recherche Scientifique

Alzheimer’s Disease Research

A study by Rehman et al. (2018) explored the synthesis of N-substituted derivatives of a compound structurally similar to N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide. These compounds were evaluated as potential drug candidates for Alzheimer’s disease, focusing on their enzyme inhibition activity against acetylcholinesterase.

Cannabinoid Receptor Antagonists

Research by Lan et al. (1999) discussed the development of pyrazole derivatives as cannabinoid receptor antagonists. Their study provided insights into the structure-activity relationships of these compounds, which can help in characterizing cannabinoid receptor binding sites and developing pharmacological probes.

Antibacterial Activity

A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing structures similar to the chemical . These compounds were evaluated for their antibacterial potentials, demonstrating significant activity against various bacterial strains.

Anti-acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized and evaluated a series of piperidine derivatives for their anti-acetylcholinesterase activity. These compounds showed potential for use as antidementia agents due to their significant inhibitory effects on the acetylcholinesterase enzyme.

Molecular Interaction Studies

A molecular interaction study conducted by Shim et al. (2002) focused on a compound structurally similar to this compound. They analyzed the conformational properties and binding interactions of these compounds with the CB1 cannabinoid receptor.

Development of SPECT Radioligand

Lan et al. (1996) synthesized and labeled a compound analogous to the chemical with iodine-123. This compound was identified as a potential SPECT radioligand for studying brain cannabinoid CB1 receptors.

Antioxidant and Anticholinesterase Activity

Karaman et al. (2016) synthesized sulfonyl hydrazone scaffolds with piperidine derivatives. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity, contributing to the understanding of their potential therapeutic uses.

Lewis Basic Catalysts for Hydrosilylation

Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides as Lewis basic catalysts for hydrosilylation of N-aryl imines. Their study highlights the chemical versatility and potential applications of such compounds in synthetic chemistry.

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S2/c1-12(22)13-2-4-15(5-3-13)20-18(23)14-8-10-21(11-9-14)27(24,25)17-7-6-16(19)26-17/h2-7,14H,8-11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPJGEJKMFQHGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/no-structure.png)

![N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2685321.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2685322.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2685327.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2685328.png)

![3-isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2685331.png)

![2-Methyl-4-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2685332.png)